molecular formula C31H34N6O7S2 B2504952 N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 309968-50-1

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2504952
CAS RN: 309968-50-1
M. Wt: 666.77
InChI Key: XEBSYRRPGCCHKG-UHFFFAOYSA-N
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Description

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C31H34N6O7S2 and its molecular weight is 666.77. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Functionalization

One area of application is in the field of chemical synthesis, where sulfonamide derivatives are used as building blocks for constructing more complex molecules. For example, a study demonstrated the use of a "click-chemistry" approach to functionalize the known antibiotic fragment sulfanilamide with bidentate pyridyl-triazole pockets, leading to the synthesis of metal complexes with potential antimicrobial activity (Miller et al., 2019). This indicates that compounds with similar sulfonamide functionalities could be employed in the design and synthesis of new molecules with biological or catalytic properties.

Antimicrobial Activity

Sulfonamide derivatives have been investigated for their antimicrobial properties. The incorporation of triazole and sulfonamide moieties into molecules has been associated with the development of compounds exhibiting antimicrobial activity. For instance, certain compounds prepared by the condensation of chlorosulfonyl triazolo pyridine with aryl amine demonstrated excellent herbicidal activity, suggesting a potential application in developing new herbicides with sulfonamide components (Moran).

Organic Photophysics and Photochemistry

Research into sulfonamide derivatives also extends into the realm of photophysics and photochemistry, where these compounds are examined for their light-absorbing and emitting properties. The study of organometallic functionalities combined with sulfonamide groups, as seen in certain rhenium(I) complexes, unveils their potential in photophysical applications due to their characteristic fluorescent properties (Jones et al., 2003).

Drug Development and Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives are explored for their drug-like properties, including as ligands for receptor imaging. For example, research on nonpeptide angiotensin II antagonists, which are sulfonamide derivatives, has shown their utility in receptor imaging, indicating potential applications in diagnostic imaging and drug development (Hamill et al., 1996).

properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O7S2/c1-42-23-10-8-22(9-11-23)33-29(38)20-45-31-35-34-28(37(31)26-18-24(43-2)12-15-27(26)44-3)19-32-30(39)21-6-13-25(14-7-21)46(40,41)36-16-4-5-17-36/h6-15,18H,4-5,16-17,19-20H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBSYRRPGCCHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

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